- Efficient oxidation of hydrocarbons over nanocrystalline Ce1-xSmxO2 (x = 0-0.1) synthesized using supercritical waterRSC Advances, 2015, 5(56), 45144-45151,
Cas no 930-30-3 (2-Cyclopentenone)
2-Cyclopentenone structure
2-Cyclopentenone Properties
Names and Identifiers
-
- 2-Cyclopentenone
- cyclopent-2-en-1-one
- Cyclopenten
- cyclopent-2-ene-1-one
- 2-Cyclopenten-1-one
- Cyclopent-2-enone
- Cyclopentenone
- 1-Cyclopenten-3-one
- 1-Cyclopenten-5-one
- Cyclopenten-3-one
- NSC 73117
- PS-9373
- Q0U2IGF9CK
- NSC73117
- Cyclopenten-3-one (VAN)
- DTXSID60870802
- cis-cyclopentenone
- STL183308
- BBL100014
- 2-Cyclopenten-1-one, 98%
- EINECS 213-213-0
- J-520173
- 2-cylcopenten-1-one
- F0001-2242
- 2cyclopentenone
- AKOS025243944
- SB40642
- NS00041822
- 1-Cyclopenten-3-one; 1-Cyclopenten-5-one; 2-Cyclopentenone; Cyclopent-2-en-1-one; Cyclopenten-3-one; NSC 73117
- Cyclopenten2one
- 28982-58-3
- MFCD00001401
- CHEMBL52190
- NSC-73117
- EN300-24545
- DB-031967
- 2-Cyclopentenone-1
- 2-Cyclopentene-1-one
- CHEBI:141550
- 3-Cyclopenten-2-one
- UNII-Q0U2IGF9CK
- Cyclopenten3one (VAN)
- DTXCID90818494
- AKOS000121108
- CS-W011359
- 2-cyclopenten-1- one
- HY-W010643
- 930-30-3
- Cyclopenten3one
- Cyclopenten-2-one
- Q2292678
- +Expand
-
- MFCD00001401
- BZKFMUIJRXWWQK-UHFFFAOYSA-N
- 1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2
- O=C1CCC=C1
Computed Properties
- 82.041865g/mol
- 0
- 0.5
- 0
- 1
- 0
- 82.041865g/mol
- 82.041865g/mol
- 17.1Ų
- 6
- 92.1
- 0
- 0
- 0
- 0
- 0
- 1
- 4
- 0
Experimental Properties
- 0.90550
- 17.07000
- n20/D 1.481(lit.)
- Almost insoluble
- 64-65 °C/19 mmHg(lit.)
- Fahrenheit: 107.6 ° f
Celsius: 42 ° c - Not determined
- Almost insoluble in water, easily soluble in ethanol and diethyl ether.
- Sensitive to humidity and light
- 0.98 g/mL at 25 °C(lit.)
2-Cyclopentenone Security Information
- GHS02
- 3
- 3
- S16-S36-S36/37/39
- III
- R10; R22; R36/37/38
- Xn
- UN 1224 3/PG 3
- H226
- P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- warning
- 0-10°C
- III
- 10
- Warning
- 3
- 8
2-Cyclopentenone Customs Data
- 2914299000
-
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Cyclopentenone Price
2-Cyclopentenone Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Tributylmethoxystannane , Methyl 2-propen-1-yl carbonate Catalysts: Palladium diacetate Solvents: Acetonitrile
Reference
- New synthetic methods for α,β-unsaturated ketones, aldehydes, esters and lactones by the palladium-catalyzed reactions of silyl enol ethers, ketene silyl acetals, and enol acetates with allyl carbonatesTetrahedron, 1986, 42(11), 2971-7,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Silver trifluoroacetate , Sodium periodate , Benzeneselenenyl bromide Solvents: Diethyl ether , 1,2-Dimethoxyethane , Water
Reference
- Preparation of a,b-unsaturated carbonyl compounds and nitriles by selenoxide eliminationOrganic Reactions (Hoboken, 1993, 44,,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane ; overnight, reflux
Reference
- Synthesis of functionalized and unfunctionalized olefins via cross and ring-closing metathesis, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 -
1.2 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane
1.2 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane
Reference
- Synthesis of Functionalized Olefins by Cross and Ring-Closing MetathesesJournal of the American Chemical Society, 2000, 122(15), 3783-3784,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Phenylselenium trichloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydroquinone , Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide ; 1 h, 100 °C; 3 h, 100 °C
Reference
- Regioselective bromination process for producing 2-bromocyclopentanone from bromine and cyclopentanone in an aqueous biphasic solvent system, European Patent Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Diphenyl diselenide , Potassium persulfate Solvents: Dimethyl sulfoxide ; 3 h, 80 °C; 80 °C → 25 °C
1.2 Reagents: Pyridine , Hydrogen peroxide Solvents: Dichloromethane ; 30 min, 25 °C
1.2 Reagents: Pyridine , Hydrogen peroxide Solvents: Dichloromethane ; 30 min, 25 °C
Reference
- K2S2O8-promoted C-Se bond formation to construct α-phenylseleno carbonyl compounds and α,β-unsaturated carbonyl compoundsRSC Advances, 2020, 10(48), 28902-28905,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile Catalysts: N-Hydroxysuccinimide Solvents: Methyl ethyl ketone , Ethyl acetate ; rt → 70 °C; 12 h, 70 °C; 70 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Triethylamine , Ferrous sulfate ; 0 °C → 70 °C; 24 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 5
1.2 Reagents: Triethylamine , Ferrous sulfate ; 0 °C → 70 °C; 24 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 5
Reference
- Method for environment-friend preparation of α,β-unsaturated ketone or aromatic ketone, China, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Cerium trichloride heptahydrate Catalysts: Sodium iodide Solvents: Acetonitrile
Reference
- Cerium(III) Chloride, a Novel Reagent for Nonaqueous Selective Conversion of Dioxolanes to Carbonyl CompoundsJournal of Organic Chemistry, 1997, 62(12), 4183-4184,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone
Reference
- Catalytic dehydrosilylation of 1-(trimethylsiloxy)cyclopent-1-ene to cyclopent-2-enone with oxygen over palladium supported on silicaJournal of the Chemical Society, 1990, (7), 1113-19,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide , Disodium phosphate , Oxygen Catalysts: Palladium dihydroxide Solvents: Dichloromethane ; 42 h, 24 °C
Reference
- Pd(OH)2/C-Mediated Selective Oxidation of Silyl Enol Ethers by tert-Butylhydroperoxide, a Useful Method for the Conversion of Ketones to α,β-Enones or β-Silyloxy-α,β-enonesOrganic Letters, 2005, 7(7), 1415-1417,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Solvents: Water ; 400 °C
Reference
- Preparation of 2-cyclopentenones via catalytic cyclization hexenedicarboxylates., European Patent Organization, , ,
Synthetic Circuit 21
Reaction Conditions
1.1 Solvents: 1-Butanol ; 48 h, 140 °C
Reference
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Green Chemistry,
2013,
15(12),
3367-3376
,
Synthetic Circuit 22
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
2-Cyclopentenone Raw materials
- Cyclopentanone
- 1-(Trimethylsiloxy)cyclopentene
- 2-bromocyclopentan-1-one
- cyclopent-2-en-1-ol
- 1,6-Heptadien-3-one
- Dimethyl trans-3-Hexenedioate
- 2,3-Epoxycyclopentanone
- 2-Cyclopenten-1-one Ethylene Ketal
- 1-Butanol
- Sulfate Lignin
- 1-Cyclopenten-1-ol, acetate
2-Cyclopentenone Preparation Products
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Furan,2,2'-methylenebis- (1197-40-6)
- Cyclopentanone (120-92-3)
- 4-Ethylphenol (123-07-9)
- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)
- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)
- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)
- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)
- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-methoxy-3-methylphenol (18102-31-3)
- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)
- Benzoic acid,4-methyl-, butyl ester (19277-56-6)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4-Ethylguaiacol (2785-89-9)
- 2,5-Bis (29953-18-2)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 1,1-diethoxybutane (3658-95-5)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 1,2-Dihydroxyindane (4370-02-9)
- Coumaran (496-16-2)
- Ethyl levulinate (539-88-8)
- Dibutyl carbonate (542-52-9)
- 2-(butoxymethyl)furan (56920-82-2)
- Butyl 2-furoate (583-33-5)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)
- 1,1-Dibutoxybutane (5921-80-2)
- 2,3-Xylohydroquinone (608-43-5)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Butane, 2,2'-oxybis- (6863-58-7)
- 2-Furylacetone (6975-60-6)
- 4-(furan-2-yl)butan-2-one (699-17-2)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- 2-Cyclopentenone (930-30-3)
- 4-Cyclopentene-1,3-dione (930-60-9)
- 2-Methoxy-4-methylphenol (93-51-6)
- 1-methylcyclopenta-1,3-diene (96-39-9)
2-Cyclopentenone Suppliers
Wuhan Newgreat Chemical Co., Ltd
Audited Supplier
(CAS:930-30-3)
ZHANG JING LI
18502781673
new_great@163.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier
(CAS:930-30-3)
YANG YANG
13348961525
2851167780@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:930-30-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:930-30-3)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:930-30-3)
A LA DING
anhua.mao@aladdin-e.com
2-Cyclopentenone Related Literature
-
1. Photochemistry of substituted cyclic enones. Part 5. 3-Aryl-5-(3-phenylprop-2-enyl)cyclopent-2-enonesIan D. Cunningham,T. Brian H. McMurry,Michael P. Napier,S. Nagaraja Rao J. Chem. Soc. Perkin Trans. 1 1986 1235
-
Lucas A. Zeoly,Lais V. Acconcia,Manoel T. Rodrigues,Hugo Santos,Rodrigo A. Cormanich,Juan C. Paniagua,Albert Moyano,Fernando Coelho Org. Biomol. Chem. 2023 21 3567
-
James R. Kastner,Roger Hilten,Justin Weber,Andrew R. McFarlane,Justin S. J. Hargreaves,Vidya S. Batra RSC Adv. 2015 5 29375
-
Charlotte M. Miller,Tore Benneche,Marcus A. Tius Org. Biomol. Chem. 2015 13 4051
-
Christopher Sauer,Anders Lorén,Andreas Schaefer,Per-Anders Carlsson Catal. Sci. Technol. 2022 12 750
-
Guojun Yu,Derrick L. J. Clive Org. Biomol. Chem. 2016 14 1653
-
Min Shi,Yong-Mei Xu Chem. Commun. 2001 1876
-
Guang-Ning Ma,Jia-Jun Jiang,Min Shi,Yin Wei Chem. Commun. 2009 5496
-
Pavel A. Demakov,Danil N. Dybtsev,Vladimir P. Fedin Chem. Commun. 2023 59 9380
-
M. Nardi,P. Costanzo,A. De Nino,M. L. Di Gioia,F. Olivito,G. Sindona,A. Procopio Green Chem. 2017 19 5403
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-30-3)2-Cyclopenten-1-one
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:930-30-3)2-Cyclopentenone
99%
250.0g
263.0